5-[[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid
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Overview
Description
5-[[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid is a fascinating chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound, with its complex molecular structure, offers unique properties that are valuable in research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 1-methyl-2-phenylpiperidine, which is then reacted with methyl isocyanate to form the carbamoyl derivative. This intermediate is subsequently coupled with pyridine-2-carboxylic acid under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can yield reduced forms of the compound with different properties.
Substitution: : The compound is prone to substitution reactions, especially at the pyridine ring and piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Including lithium aluminum hydride and sodium borohydride.
Substitution Reagents: : Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives with potentially enhanced properties.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it is studied for its interactions with cellular components and potential as a drug candidate.
Medicine
The compound's unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
Industrially, it may be used in the development of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to physiological changes. The exact mechanism of action involves binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
5-[[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid stands out due to its unique combination of a piperidine and pyridine moiety. Similar compounds include:
1-Methyl-2-phenylpiperidin-3-yl derivatives: : Sharing the piperidine core.
Pyridine-2-carboxylic acid derivatives: : Similar in the pyridine component.
Conclusion
The compound this compound is a multifaceted chemical with applications spanning various scientific disciplines. Its synthesis, reactivity, and potential for research and industrial use make it a compound of significant interest.
Properties
IUPAC Name |
5-[[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-23-11-5-8-15(18(23)14-6-3-2-4-7-14)12-22-19(24)16-9-10-17(20(25)26)21-13-16/h2-4,6-7,9-10,13,15,18H,5,8,11-12H2,1H3,(H,22,24)(H,25,26)/t15-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXKGZGSKXQSBE-YJBOKZPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=CC=C2)CNC(=O)C3=CN=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]([C@@H]1C2=CC=CC=C2)CNC(=O)C3=CN=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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